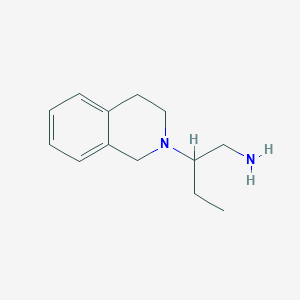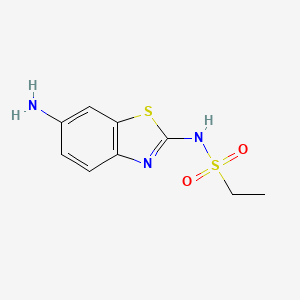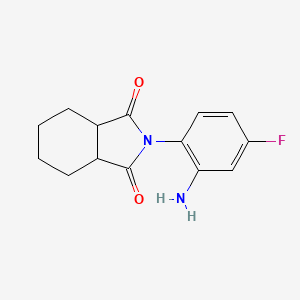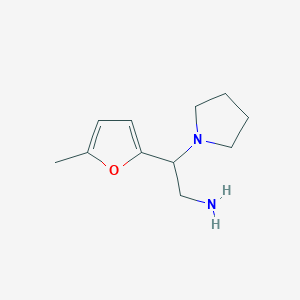
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Descripción general
Descripción
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known as MPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a key structural element in "2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine," is widely utilized in drug discovery for treating human diseases. Its significance lies in the efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review highlights bioactive molecules with pyrrolidine rings, demonstrating their target selectivity and potential in medicinal chemistry. The synthesis strategies and structure-activity relationships (SAR) of pyrrolidine compounds are discussed, emphasizing the importance of stereoisomers and spatial orientation in achieving different biological profiles for drug candidates (Li Petri et al., 2021).
Amine-Functionalized Sorbents for PFAS Removal
The compound's structural elements suggest potential applications in environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Amine-containing sorbents, which may utilize similar functional groups as those found in "this compound," offer an alternative solution for PFAS control. This review focuses on the development and application of amine-containing sorbents for PFAS removal, highlighting the critical analysis of their performance in treating municipal water and wastewater (Ateia et al., 2019).
Biogenic Amines in Food Safety
Exploring the role of biogenic amines in food, including their formation, toxicity, and impact on food quality, could provide insights into the applications of "this compound" in food science. Biogenic amines, such as histamine and putrescine, are crucial in determining fish safety and quality. The research reviews the formation, detection, and mitigation strategies for biogenic amines in food, suggesting potential applications in food safety and preservation (Bulushi et al., 2009).
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-11(14-9)10(8-12)13-6-2-3-7-13/h4-5,10H,2-3,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRLRPCZLJNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide](/img/structure/B3316709.png)

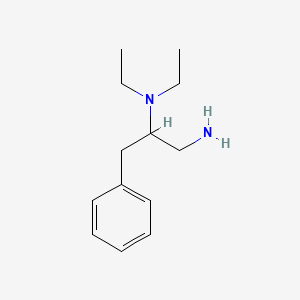
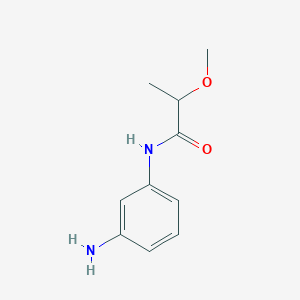
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)

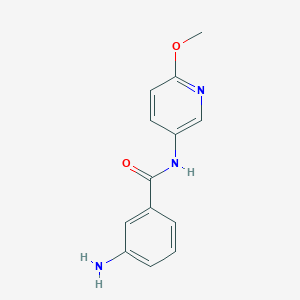
![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)
![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)
